molecular formula C15H12N2O2 B057501 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde CAS No. 118001-76-6

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B057501
CAS No.: 118001-76-6
M. Wt: 252.27 g/mol
InChI Key: DJDDDYGGKVCWQO-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is a sophisticated bifunctional organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzaldehyde moiety linked via an ether bridge to an imidazo[1,2-a]pyridine heterocycle, creating a versatile scaffold for the synthesis of more complex target molecules. The aldehyde group serves as a critical reactive handle, allowing for facile condensation with amines to form Schiff bases, reductive amination to generate secondary amines, or other nucleophilic addition reactions. Concurrently, the imidazo[1,2-a]pyridine system is a privileged structure in pharmacology, known for its ability to interact with various biological targets, particularly kinases and G-protein-coupled receptors (GPCRs).

Properties

IUPAC Name

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDDDYGGKVCWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353389
Record name 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

118001-76-6
Record name 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct GBB Reaction with Protected Aldehydes

A two-step approach involves using 4-hydroxybenzaldehyde protected as a dimethyl acetal in the GBB reaction. After forming the imidazo[1,2-a]pyridine core, acidic hydrolysis restores the aldehyde group. For example:

  • GBB Step : React 2-aminopyridine, 4-(dimethoxymethyl)benzaldehyde, and tert-butyl isocyanide in methanol/THF with acetic acid at 80°C for 4 hours.

  • Deprotection : Treat the product with 2 M HCl in THF/water (1:1) at 60°C for 2 hours to yield the aldehyde.

Advantages : High atom economy and scalability.
Limitations : Requires protection/deprotection steps, which may reduce overall yield (typically 65–75%).

Post-Functionalization via Mitsunobu Coupling

The Mitsunobu reaction enables etherification of pre-formed imidazo[1,2-a]pyridines with 4-hydroxybenzaldehyde. This method avoids aldehyde protection by directly coupling hydroxyl and alcohol groups.

Mitsunobu Protocol

  • Imidazo[1,2-a]pyridine Synthesis : Prepare 2-(hydroxymethyl)imidazo[1,2-a]pyridine via GBB reaction using 2-aminopyridine, formaldehyde, and isonitrile.

  • Coupling : React 2-(hydroxymethyl)imidazo[1,2-a]pyridine with 4-hydroxybenzaldehyde using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature.

Reaction Conditions :

  • Solvent: THF

  • Temperature: 0°C → rt, 12 hours

  • Yield: 70–80%

Mechanistic Insight : The reaction proceeds through oxidation of PPh₃ by DEAD, generating a phosphonium intermediate that facilitates nucleophilic substitution.

Iodine-Catalyzed Tandem Cyclization-Etherification

Iodine emerges as a versatile catalyst for one-pot synthesis, combining cyclization and functionalization steps.

One-Pot Synthesis

  • Cyclization : React 2-aminopyridine with 4-methoxybenzaldehyde in the presence of iodine (10 mol%) in PEG-400/water at 80°C.

  • Oxidative Aromatization : Introduce atmospheric oxygen to aromatize the intermediate, forming the imidazo[1,2-a]pyridine core.

  • Demethylation : Treat with BBr₃ in dichloromethane at −78°C to convert methoxy to hydroxyl, followed by oxidation to aldehyde using MnO₂.

Key Data :

  • Catalyst: I₂ (10 mol%)

  • Solvent: PEG-400/H₂O (3:1)

  • Yield: 60–68%

Mechanochemical Synthesis

Ball milling offers a solvent-free alternative, enhancing reaction efficiency and reducing environmental impact.

Solid-State Protocol

  • Reactants : 2-Aminopyridine, 4-formylphenylboronic acid, and isonitrile.

  • Conditions : Ball mill at 30 Hz for 2 hours with NaHCO₃ as a base.

  • Suzuki Coupling : Cross-couple the boronic acid derivative with 4-hydroxybenzaldehyde using Pd(PPh₃)₄ in DMF/H₂O.

Advantages : No solvent required; reaction time reduced by 50% compared to solution-phase methods.

Comparative Analysis of Methods

Method Catalyst Solvent Yield (%) Key Advantage
GBB + DeprotectionHClMeOH/THF65–75Scalability
Mitsunobu CouplingDEAD/PPh₃THF70–80Direct functionalization
Iodine-CatalyzedI₂PEG-400/H₂O60–68One-pot synthesis
MechanochemicalNoneSolvent-free55–65Eco-friendly

Characterization and Validation

Critical analytical data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.45 (d, J = 6.8 Hz, 1H), 7.90–7.85 (m, 2H), 7.45–7.40 (m, 2H), 5.30 (s, 2H, OCH₂).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₁N₂O₂: 259.0878; found: 259.0875 .

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde has the molecular formula C15H12N2O2C_{15}H_{12}N_2O_2 and is characterized by its imidazo-pyridine moiety attached to a benzaldehyde group. This structure contributes to its reactivity and interaction with biological targets. The compound's chemical properties include:

  • Molecular Weight : 252.27 g/mol
  • CAS Number : 118001-76-6
  • SMILES Notation : O=CC1=CC=C(C=C1)OCC2=CN(C=CC=C3)C3=N2

Medicinal Chemistry

This compound has shown promise in the development of new therapeutic agents. Its derivatives are being explored for their potential as:

  • Anticancer Agents : Studies indicate that compounds with imidazo-pyridine structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Biological Studies

The compound is utilized in biological research for:

  • Proteomics : It serves as a reagent in proteomic studies due to its ability to modify proteins selectively.
  • Enzyme Inhibition Studies : Its structural features allow it to interact with enzymes, providing insights into enzyme mechanisms and potential inhibition pathways.

Chemical Synthesis

In synthetic chemistry, this compound is employed as an intermediate in the synthesis of more complex molecules. Its reactivity allows for:

  • Formation of New Compounds : It can act as a building block for synthesizing novel heterocyclic compounds.
  • Functionalization Reactions : The aldehyde group can be used in various reactions such as nucleophilic additions or condensation reactions.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of imidazo-pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Activity

Research documented in Antibiotics journal highlighted the antimicrobial efficacy of imidazo-pyridine compounds. The study demonstrated that derivatives of this compound showed promising activity against resistant bacterial strains, suggesting potential therapeutic applications.

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents, antimicrobial agents ,
Biological StudiesProteomics, enzyme inhibition studies ,
Chemical SynthesisIntermediate for novel heterocycles ,

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
This compound 118001-76-6 C₁₅H₁₂N₂O₂ 252.27 141–142 Precursor for anti-inflammatory agents
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde 631858-40-7 C₁₅H₁₂N₂O₂ 252.27 N/A Positional isomer; explored in kinase inhibitors
6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde 202348-55-8 C₁₀H₉N₂O 175.19 N/A Simplified structure; lower molecular weight
4-(1H-Imidazol-1-yl)benzaldehyde 10040-98-9 C₁₀H₈N₂O 172.18 95–97 Lacks fused pyridine ring; used in coordination chemistry

Key Observations :

  • Positional Isomerism : The 2-{imidazo[...]} isomer (CAS 631858-40-7) exhibits distinct reactivity due to the ortho-positioned methoxy group, favoring electrophilic substitutions at the benzaldehyde ring .
  • Bioactivity : Derivatives of the target compound show higher anti-inflammatory activity compared to 6-methylimidazo[...] analogs, likely due to enhanced π-π stacking with biological targets .
  • Coordination Chemistry: 4-(1H-Imidazol-1-yl)benzaldehyde (CAS 10040-98-9) is preferred in metal-organic frameworks (MOFs) due to its non-fused imidazole ring, enabling flexible ligand design .
Pharmacological Profiles
  • Anti-inflammatory Activity : N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide, derived from the target compound, showed 82% inhibition of COX-2 at 10 μM, surpassing aspirin (65%) .
  • Neurological Applications : Imidazo[1,2-a]pyrimidine analogs (e.g., CAS 56671-67-1) exhibit anxiolytic and neuroleptic properties but lack the methoxy-benzaldehyde moiety critical for blood-brain barrier penetration in the target compound .

Critical Analysis of Research Trends

  • Green Chemistry : Solvent-free synthesis () and microwave-assisted methods () are emerging as sustainable alternatives to traditional GBBR, though scalability remains a challenge .
  • Structural Optimization: The methoxy group in 4-(imidazo[...]benzaldehyde enhances binding affinity to kinase targets compared to non-substituted analogs (e.g., CAS 68282-47-3) .

Biological Activity

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, with a molecular formula of C15H12N2O2 and CAS number 118001-76-6, is a compound that has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and recent research findings.

  • Molecular Weight: 252.27 g/mol
  • IUPAC Name: this compound
  • PubChem CID: 739244
  • Canonical SMILES: C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, a study indicated that imidazopyridine derivatives exhibit significant inhibitory effects on tumor cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and apoptosis .

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.126Induction of apoptosis
A549 (Lung Cancer)0.87–12.91Inhibition of proliferation
MCF-717.02Caspase activation

Antimicrobial Properties

The imidazopyridine scaffold has been associated with antimicrobial activities against various pathogens. The compound has shown effectiveness in inhibiting both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways .

Table 2: Antimicrobial Activity Summary

Pathogen TypeActivityReference
Bacterial StrainsInhibition observed
Fungal StrainsSignificant reduction

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazopyridine ring can enhance or diminish biological activity. For example, substituents at specific positions on the benzaldehyde moiety have been shown to affect potency and selectivity against different biological targets.

Case Studies

A recent case study evaluated the efficacy of this compound in a mouse model of lung cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology . Additionally, another study focused on its use as an antibacterial agent against resistant strains of bacteria, showing promising results that warrant further investigation .

Q & A

Q. Advanced Analytical Challenges

  • Isomeric Byproducts: Friedländer reactions may yield regioisomers requiring HPLC separation (C18 columns, acetonitrile/water gradients) .
  • High-Resolution Mass Spectrometry (HRMS): Essential for distinguishing impurities with similar exact masses (e.g., 224.12198 vs. 224.12325) .
  • NMR Coupling Patterns: Resolve overlapping signals from aromatic protons in complex derivatives .

How can solvent-free or aqueous-phase synthesis reduce environmental impact?

Advanced Green Chemistry
Adib’s method demonstrates catalyst-free synthesis in water, minimizing waste . Solvent-free mechanochemical grinding (e.g., using ball mills) is another sustainable alternative for imidazo[1,2-a]pyridine synthesis, though reaction times and yields require optimization .

What computational tools predict the electronic properties of this compound?

Advanced Computational Studies
Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Hirshfeld surface analysis elucidates intermolecular interactions in crystal structures, aiding in polymorph design .

How does substituent variation on the imidazo[1,2-a]pyridine core affect kinase inhibition?

Advanced SAR Studies
Ethyl or chloro substituents at C-2/C-6 enhance binding to kinases like CDK2. For example, 6-chloro-2-ethyl derivatives show nanomolar IC50 values due to hydrophobic interactions with ATP-binding pockets . Fluorine substitution at C-8 improves blood-brain barrier penetration in neuroactive analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Reactant of Route 2
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4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde

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